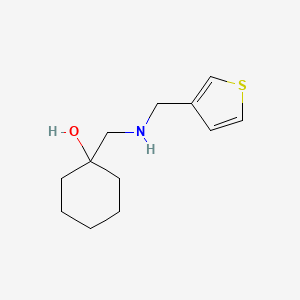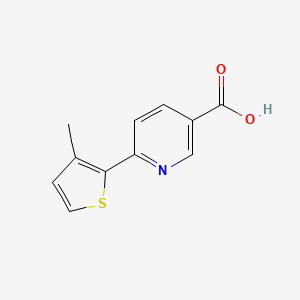![molecular formula C7H17NO2 B13272901 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13272901.png)
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is an organic compound with a molecular formula of C7H17NO2 It is a derivative of propanol and contains both an amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol typically involves the reaction of 1-methoxypropan-2-amine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Methoxypropan-2-amine} + \text{Propylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including solvents and surfactants.
Mechanism of Action
The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: This compound is structurally similar but lacks the methoxy group.
2-Amino-2-methylpropan-1-ol: Another similar compound with a different substitution pattern on the propanol backbone.
1-Amino-3-methoxypropan-2-ol: Similar in structure but with the amino and methoxy groups on different carbon atoms.
Uniqueness
2-[(1-Methoxypropan-2-yl)amino]propan-1-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(4-9)8-7(2)5-10-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
LDYDPLGMSVAHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



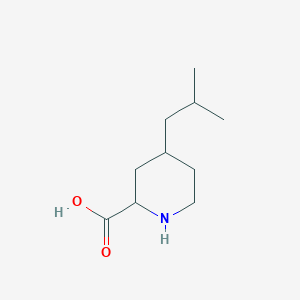

![2-[(2-Methylpentan-3-yl)amino]butan-1-ol](/img/structure/B13272842.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
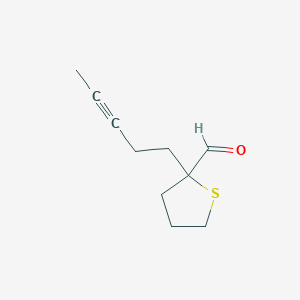
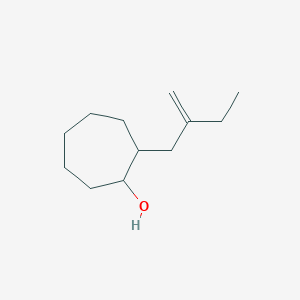
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13272856.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13272859.png)

